molecular formula C14H17N B12537924 1-Methyl-2-(pent-4-en-1-yl)-1H-indole CAS No. 683799-95-3

1-Methyl-2-(pent-4-en-1-yl)-1H-indole

Cat. No.: B12537924
CAS No.: 683799-95-3
M. Wt: 199.29 g/mol
InChI Key: KARZVIJDVBTITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(pent-4-en-1-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 1-position and a pent-4-en-1-yl group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(pent-4-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindole with pent-4-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(pent-4-en-1-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the pent-4-en-1-yl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of halogenated or nitro-substituted indoles.

Scientific Research Applications

1-Methyl-2-(pent-4-en-1-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pent-4-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the pent-4-en-1-yl group, making it less hydrophobic and potentially less biologically active.

    2-Phenylindole: Contains a phenyl group instead of a pent-4-en-1-yl group, leading to different chemical and biological properties.

    1-Methyl-2-ethylindole: Features an ethyl group instead of a pent-4-en-1-yl group, resulting in different reactivity and applications.

Uniqueness

1-Methyl-2-(pent-4-en-1-yl)-1H-indole is unique due to the presence of the pent-4-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its hydrophobicity and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

683799-95-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-methyl-2-pent-4-enylindole

InChI

InChI=1S/C14H17N/c1-3-4-5-9-13-11-12-8-6-7-10-14(12)15(13)2/h3,6-8,10-11H,1,4-5,9H2,2H3

InChI Key

KARZVIJDVBTITL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.